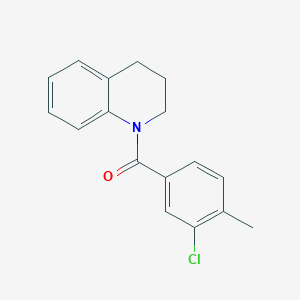
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CMTQ, is a small molecule compound that has been widely studied for its potential applications in scientific research. CMTQ is a heterocyclic compound that has a quinoline ring structure with a substituted benzoyl group at position 1 and a tetrahydroquinoline ring at positions 2, 3, and 4.
Mécanisme D'action
The exact mechanism of action of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been reported to interact with various molecular targets such as DNA, enzymes, and receptors. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to bind to DNA and inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. It has also been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These mediators play a crucial role in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, asthma, and cancer. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has also been reported to induce apoptosis in cancer cells by activating various apoptotic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is its wide range of biological activities, which makes it a potential candidate for the development of novel therapeutic agents. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has also been reported to have low toxicity and high stability, which makes it suitable for use in various lab experiments. However, one of the limitations of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline. One of the potential areas of research is the development of novel therapeutic agents based on 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline for the treatment of various inflammatory and cancerous diseases. Another area of research is the elucidation of the exact mechanism of action of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, which will help in the development of more potent and selective analogs. The use of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline as a tool for the study of DNA topoisomerases and other molecular targets is also an area of future research.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been reported in the literature using various methods. One of the most commonly used methods involves the condensation of 3-chloro-4-methylbenzoic acid with 1,2,3,4-tetrahydroquinoline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then subjected to cyclization using a Lewis acid catalyst such as aluminum chloride or boron trifluoride etherate to yield 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline.
Applications De Recherche Scientifique
1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(3-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(3-chloro-4-methylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-8-9-14(11-15(12)18)17(20)19-10-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBLUFCHDNOBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chloro-4-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
![2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
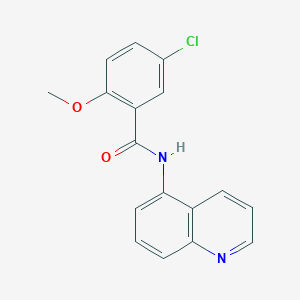
![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)
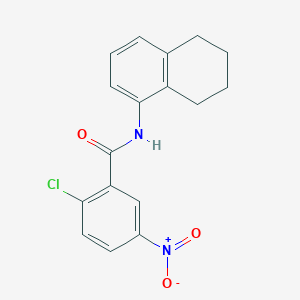
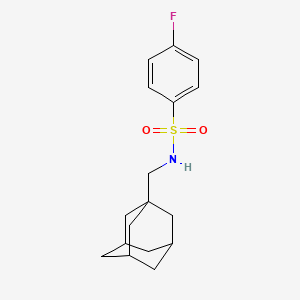

![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)
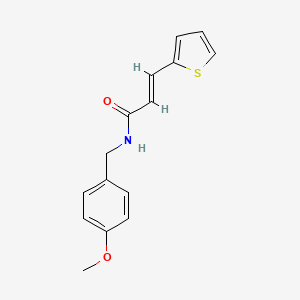
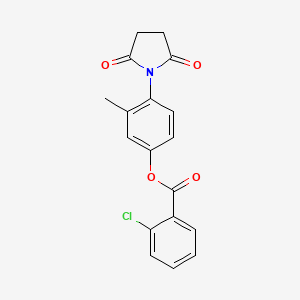
![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)